

Spectroscopic Data of 2-Benzyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Benzyl-1,3-propanediol**

Cat. No.: **B049509**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Benzyl-1,3-propanediol**, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not readily available in public databases, this guide leverages data from structurally similar molecules and fundamental spectroscopic principles to provide a robust and predictive analysis.

Introduction to 2-Benzyl-1,3-propanediol and its Spectroscopic Characterization

2-Benzyl-1,3-propanediol, with the chemical formula $\text{C}_{10}\text{H}_{14}\text{O}_2$, is a diol featuring a benzyl substituent at the central carbon of a propane-1,3-diol backbone. Its structure lends itself to applications as a building block in the synthesis of polyesters, polyurethanes, and in the development of pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity and purity, ensuring the integrity of subsequent research and development.

This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of **2-Benzyl-1,3-propanediol**, drawing comparisons with the known data of 1,3-propanediol, 2-benzyl-2-ethyl-1,3-propanediol, and 2-benzyloxy-1,3-propanediol.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of **2-Benzyl-1,3-propanediol** is fundamental to understanding its spectroscopic behavior. The presence of a chiral center at the C2 position, the aromatic ring, and the primary hydroxyl groups will give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of **2-Benzyl-1,3-propanediol**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of **2-Benzyl-1,3-propanediol** is expected to be rich in information, with distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the propanediol backbone, as well as the hydroxyl protons.

Expected ¹H NMR Data (Predicted)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
Aromatic (C_6H_5)	7.20 - 7.40	Multiplet	5H	-
Benzylic (CH_2-Ph)	2.80 - 2.90	Doublet	2H	~7-8
Methine (CH)	2.00 - 2.10	Multiplet	1H	-
Methylene (CH_2OH)	3.60 - 3.80	Multiplet	4H	-
Hydroxyl (OH)	Variable (exchangeable)	Broad Singlet	2H	-

Interpretation and Rationale:

- Aromatic Protons: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.20-7.40 ppm, a characteristic region for aromatic protons.
- Benzylic Protons: The two benzylic protons are diastereotopic due to the adjacent chiral center and are expected to show a doublet around 2.80-2.90 ppm, coupled to the methine proton.
- Methine Proton: The single proton at the C2 position will likely appear as a multiplet around 2.00-2.10 ppm, coupled to the benzylic protons and the adjacent methylene protons.
- Methylene Protons: The four protons of the two CH₂OH groups are also diastereotopic and are expected to give a complex multiplet in the 3.60-3.80 ppm region.
- Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet that can be exchanged with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Expected ¹³C NMR Data (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic (Quaternary C)	138 - 140
Aromatic (CH)	126 - 130
Benzylic (CH ₂)	35 - 40
Methine (CH)	45 - 50
Methylene (CH ₂ OH)	60 - 65

Interpretation and Rationale:

- Aromatic Carbons: The carbons of the phenyl group will resonate in the typical aromatic region of 126-140 ppm. The quaternary carbon attached to the benzyl group will be at the lower field end of this range.
- Benzylic Carbon: The benzylic CH_2 carbon is expected to appear around 35-40 ppm.
- Methine Carbon: The C2 carbon, being a methine group attached to the benzyl and two hydroxymethyl groups, is predicted to have a chemical shift in the 45-50 ppm range.
- Methylene Carbons: The two equivalent CH_2OH carbons are expected to resonate in the 60-65 ppm region, which is characteristic for carbons attached to a hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Expected IR Data (Predicted)

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O Stretch (Primary Alcohol)	1000 - 1050	Strong

Interpretation and Rationale:

- O-H Stretch: A strong and broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is the most characteristic feature of the hydroxyl groups, indicating intermolecular hydrogen bonding.
- C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} , while aliphatic C-H stretches will appear just below 3000 cm^{-1} .

- C=C Stretch: Aromatic C=C bond stretching vibrations will result in medium to weak bands in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band around 1000-1050 cm^{-1} will be indicative of the C-O stretching of the primary alcohol groups.

Mass Spectrometry (MS)

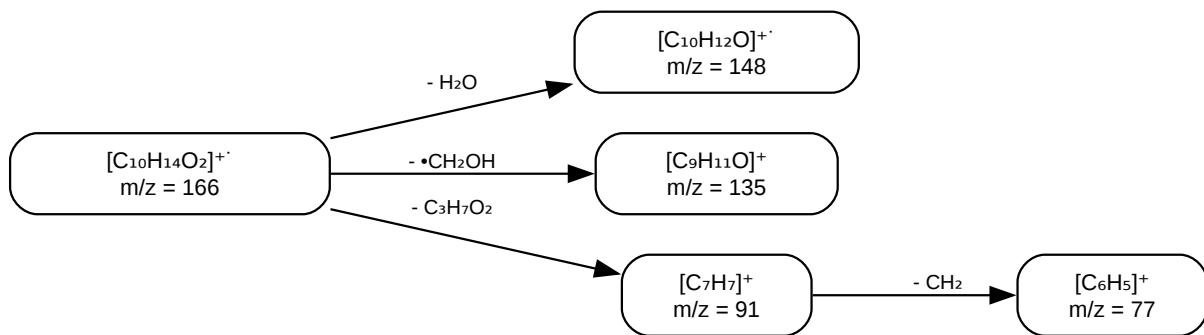
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-Benzyl-1,3-propanediol** ($\text{C}_{10}\text{H}_{14}\text{O}_2$), the molecular weight is approximately 166.22 g/mol .

Expected Mass Spectrometry Data (Predicted)

m/z	Proposed Fragment
166	$[\text{M}]^+$ (Molecular Ion)
148	$[\text{M} - \text{H}_2\text{O}]^+$
135	$[\text{M} - \text{CH}_2\text{OH}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$

Interpretation and Rationale:

- Molecular Ion: The molecular ion peak $[\text{M}]^+$ is expected at m/z 166.
- Fragmentation: Common fragmentation pathways for alcohols include the loss of water ($[\text{M} - \text{H}_2\text{O}]^+$, m/z 148) and the loss of a hydroxymethyl group ($[\text{M} - \text{CH}_2\text{OH}]^+$, m/z 135). The most prominent peak is often the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl group. The phenyl cation at m/z 77 is also an expected fragment.



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Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are generalized protocols for each technique.

7.1 NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Benzyl-1,3-propanediol** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

7.2 IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Acquire a background spectrum first and then the sample spectrum.

7.3 Mass Spectrometry

- Sample Introduction: Depending on the instrument, the sample can be introduced directly via a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **2-Benzyl-1,3-propanediol**. By leveraging the known spectroscopic data of structurally related compounds and fundamental principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data in a laboratory setting.

References

- SpectraBase: 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[^{13}C NMR]. [\[Link\]](#)
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- To cite this document: BenchChem. [Spectroscopic Data of 2-Benzyl-1,3-propanediol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049509#spectroscopic-data-of-2-benzyl-1-3-propanediol>]

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